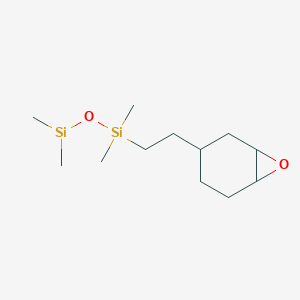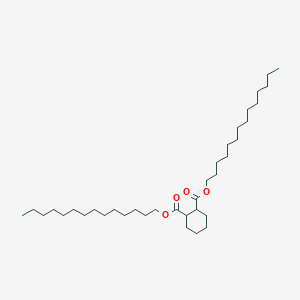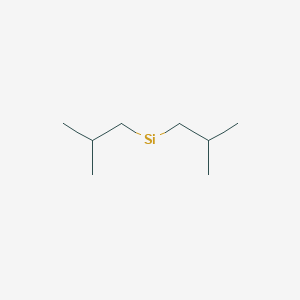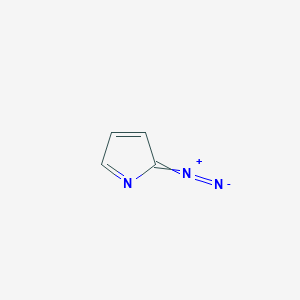![molecular formula C8H16O3Si B14284716 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate CAS No. 119171-41-4](/img/structure/B14284716.png)
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound that features a hydroxy(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate (acrylate) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilanol with acrylic acid or its derivatives under suitable conditions. The reaction can be catalyzed by bases such as triethylamine or pyridine to facilitate the esterification process. The general reaction scheme is as follows:
3-chloropropyl dimethylsilanol+acrylic acid→3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation or chromatography is essential to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acrylate group can be reduced to form the corresponding alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[Oxodimethylsilyl]propyl prop-2-enoate.
Reduction: Formation of 3-[Hydroxy(dimethyl)silyl]propyl propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.
Organic Synthesis: Acts as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate involves its ability to form stable covalent bonds with various substrates. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the acrylate group can undergo polymerization reactions. These properties make it a versatile compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Hydroxy(dimethyl)silyl]propyl methacrylate
- 3-[Hydroxy(dimethyl)silyl]propyl acrylate
- 3-[Hydroxy(dimethyl)silyl]propyl but-2-enoate
Uniqueness
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is unique due to its specific combination of a hydroxy(dimethyl)silyl group and a prop-2-enoate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
119171-41-4 |
|---|---|
Fórmula molecular |
C8H16O3Si |
Peso molecular |
188.30 g/mol |
Nombre IUPAC |
3-[hydroxy(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H16O3Si/c1-4-8(9)11-6-5-7-12(2,3)10/h4,10H,1,5-7H2,2-3H3 |
Clave InChI |
MTPUQNANTIHVJG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCOC(=O)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)



![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)




![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)



